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Compound of Interest

Compound Name: Prohibitin ligand 1

Cat. No.: B15535051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Prohibitin, a highly conserved protein involved in numerous cellular processes including cell

cycle regulation, apoptosis, and mitochondrial biogenesis, has emerged as a promising

therapeutic target in oncology and other diseases. This guide provides a detailed head-to-head

comparison of two prominent prohibitin-binding small molecules: Rocaglamide (RocA) and its

analogues, and the synthetic compound Fluorizoline. This objective analysis is supported by

experimental data to aid researchers in selecting the appropriate tool compound for their

specific research needs.

At a Glance: Key Performance Indicators
Feature Rocaglamide (RocA) Fluorizoline

Primary Mechanism

Inhibits the Raf-MEK-ERK

signaling pathway by

preventing the interaction

between prohibitin and c-Raf.

[1][2]

Induces apoptosis through the

upregulation of the pro-

apoptotic proteins NOXA and

BIM.[3][4]

Binding Target Prohibitin 1 and 2.[1][2] Prohibitin 1 and 2.[3][4][5][6]

Downstream Effects
Inhibition of protein synthesis,

cell cycle arrest.[1][7]

Induction of the integrated

stress response,

mitochondrial-mediated

apoptosis.[6]
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Quantitative Performance Data
Cytotoxicity in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective

concentration (EC50) values for Rocaglamide and Fluorizoline in various cancer cell lines,

demonstrating their potent anti-proliferative and pro-apoptotic activities.

Table 1: Cytotoxicity of Rocaglamide (RocA) and its Analogues

Compound Cell Line Cancer Type IC50 / EC50 Reference

Rocaglamide A Jurkat T-cell leukemia

IC50 values

correlate with

ERK activity

suppression[1]

[1]

Rocaglamide A PC-3 Prostate Cancer

~15-30 nM (for

migration

inhibition)[8]

[8]

Rocaglamide MDA-MB-231 Breast Cancer
IC50 of 9 nM (for

migration)[9]
[9]

Various

Rocaglamides
Various Various

IC50 values in

the ng/mL to low

µM range[10][11]

[10][11]

Table 2: Cytotoxicity of Fluorizoline
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Cell Line Cancer Type IC50 / EC50 Reference

Chronic Lymphocytic

Leukemia (primary

cells)

Leukemia
Mean EC50 of 8.1 ±

0.6 μM
[3]

HeLa Cervical Cancer
Induces apoptosis at

10 µM
[12]

HAP1 Leukemia
Induces apoptosis at 5

µM
[12]

A549 Lung Cancer
Induces apoptosis at

5-10 µM
[5]

Impact on Signaling Pathways
Table 3: Inhibition of ERK Phosphorylation by Rocaglamides

Compound Cell Line Assay
IC50 of
pERK1/2
Inhibition

Reference

Rocaglamide A Jurkat Western Blot

Concentration-

dependent

inhibition

[1]

Silvestrol Jurkat Western Blot
Complete block

at 100 nM
[13]

CR-1-31-B Jurkat Western Blot
Complete block

at 100 nM
[13]

SDS-1-021-(-) Jurkat Western Blot
Complete block

at 100 nM
[13]

Table 4: Upregulation of Pro-Apoptotic Proteins by Fluorizoline
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Cell Line
Protein
Upregulated

Method
Quantitative
Observation

Reference

Chronic

Lymphocytic

Leukemia

(primary cells)

NOXA Western Blot

Time-dependent

increase,

detected after 8

hours.[14]

[14]

HeLa NOXA Western Blot

Clear

upregulation at

10 µM.[12]

[12]

HAP1 NOXA Western Blot

Upregulation

observed at 5

µM.[12]

[12]

Signaling Pathways and Mechanisms of Action
Rocaglamide: Inhibition of the Raf-MEK-ERK Pathway
Rocaglamide exerts its anti-cancer effects by binding to prohibitins 1 and 2. This binding event

disrupts the crucial interaction between prohibitin and the proto-oncogene c-Raf.[1][2] By

preventing this interaction, Rocaglamide effectively blocks the activation of the downstream

Raf-MEK-ERK signaling cascade, a pathway frequently hyperactivated in cancer and

responsible for promoting cell proliferation and survival.[1][2]

Rocaglamide Prohibitin (1/2)
 binds & inhibits

c-Raf
 interaction

MEK ERK Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: Rocaglamide inhibits the Raf-MEK-ERK signaling pathway.

Fluorizoline: Induction of Apoptosis via NOXA and BIM
Upregulation
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Fluorizoline also binds to prohibitins 1 and 2, but its downstream mechanism diverges

significantly from that of Rocaglamide.[4][5][6] Fluorizoline binding triggers the integrated stress

response (ISR), a cellular stress pathway.[6] This leads to the transcriptional upregulation of

the pro-apoptotic BH3-only proteins NOXA and, in some contexts, BIM.[14] These proteins are

critical initiators of the mitochondrial (intrinsic) pathway of apoptosis.

Fluorizoline Prohibitin (1/2)
 binds to Integrated Stress
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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